3-(3,5-dimethoxyphenyl)-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine
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Overview
Description
The compound of interest, due to its specific chemical structure, is likely to have unique chemical and physical properties, making it a subject of interest in various fields of chemistry and materials science. Its synthesis and structural analysis are crucial for understanding its reactivity and potential applications.
Synthesis Analysis
The synthesis of related triazol-5-amine derivatives involves multiple steps, including cyclization, alkylation, and acylation reactions. For example, derivatives have been synthesized through the cyclization of pyrimidinyl-thiosemicarbazides in the presence of nickel(II) nitrate, illustrating a method that could potentially be adapted for the synthesis of the target compound (Repich et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds, such as tris(2,6-dimethoxyphenyl)amine, has been determined by X-ray diffraction, providing insights into the conformation and electronic structure of similar molecules. These analyses reveal the importance of π-stacking interactions and hydrogen bonding in determining the crystal structure (Stoudt et al., 1994).
Chemical Reactions and Properties
Chemical reactions involving triazol-5-amine derivatives often result in the formation of compounds with significant biological activity. For instance, the acylation and subsequent reactions of similar triazoles have led to compounds with anti-inflammatory properties (Labanauskas et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(3,5-dimethoxyphenyl)-N,N,2-trimethyl-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-16(2)13-14-12(15-17(13)3)9-6-10(18-4)8-11(7-9)19-5/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCTVJNGJGOAIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2=CC(=CC(=C2)OC)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethoxyphenyl)-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine |
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